Higher Amine Basicity Relative to 7-Amino Positional Isomer
The target 9-amino isomer exhibits a predicted pKa of 10.39 ± 0.20, indicating a more basic amine compared to the 7-amino positional isomer (CAS 1934279-32-9), which has a predicted pKa of 8.75 ± 0.20 . This 1.64 pKa unit difference is attributed to the altered through-bond distance from the electron-withdrawing oxygen and nitrogen atoms in the spirocyclic scaffold. At physiological pH (7.4), this shift has a profound effect on the ionization state: the 9-amino group is overwhelmingly protonated, while the 7-amino group exists in a significant neutral fraction. This directly impacts intermolecular interactions with biological targets .
| Evidence Dimension | Predicted amine basicity (pKa) |
|---|---|
| Target Compound Data | pKa = 10.39 ± 0.20 |
| Comparator Or Baseline | tert-Butyl 7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate (CAS 1934279-32-9): pKa = 8.75 ± 0.20 |
| Quantified Difference | ΔpKa = +1.64 units (higher basicity for 9-amino isomer) |
| Conditions | Predicted by ACD/Labs software; data retrieved from ChemicalBook comparator entries. |
Why This Matters
A >1.5 pKa unit difference changes the protonation state at pH 7.4 by over an order of magnitude, directly altering the pharmacophore's charge, hydrogen-bonding capacity, and pharmacokinetic profile.
